Cyclohexanone, 2-methyl-5-(1-methylethyl)-, also known as tetrahydrocarvone or L-menthone, is a naturally occurring monoterpenoid found in various plants, including Echinacea angustifolia and Mentha spicata (spearmint) [].
Tetrahydrocarvone is a bicyclic molecule containing a six-membered cyclohexane ring fused with a single cyclopropane ring. The molecule possesses a ketone functional group (C=O) and two methyl groups attached to the cyclohexane ring. It belongs to the class of p-menthane monoterpenoids [].
Scientific research suggests that tetrahydrocarvone might possess various bioactivities. Studies have investigated its potential as an:
Cyclohexanone, 2-methyl-5-(1-methylethyl)-, also known by its IUPAC name (2R,5R)-2-methyl-5-propan-2-ylcyclohexan-1-one, is an organic compound with the molecular formula and a molecular weight of approximately 154.25 g/mol. This compound features a cyclohexanone ring, which is characterized by a six-membered carbon ring containing a ketone functional group. The unique structure includes a methyl group and an isopropyl group attached to the cyclohexanone framework, contributing to its chemical properties and reactivity .
The compound appears as a colorless to pale yellow liquid with a characteristic odor. It is classified as a combustible liquid and is soluble in organic solvents but has limited solubility in water .
The synthesis of Cyclohexanone, 2-methyl-5-(1-methylethyl)- typically involves the oxidation of 2-methyl-5-(1-methylethyl)cyclohexanol. The general synthesis pathway includes:
Cyclohexanone, 2-methyl-5-(1-methylethyl)- shares structural similarities with several other compounds. Here are some notable comparisons:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Cyclohexanone | Simple cyclohexanone without substituents; used widely as a solvent. | |
| 2-Methylcyclohexanone | Features a methyl group on the cyclohexanone ring; used in flavoring and fragrance industries. | |
| 3-Methylcyclohexanone | Similar structure but with methyl at a different position; used in organic synthesis. | |
| Cyclopentanone | Smaller ring structure; used as a solvent and intermediate in organic reactions. |
The uniqueness of Cyclohexanone, 2-methyl-5-(1-methylethyl)- lies in its specific arrangement of substituents on the cyclohexanone ring, which influences its reactivity and biological properties compared to these similar compounds .
Cyclohexanone, 2-methyl-5-(1-methylethyl)- is the IUPAC name for this monoterpene ketone. The systematic classification follows IUPAC rules for cyclic ketones, where the cyclohexane ring serves as the parent structure. The carbonyl group is assigned position 1, and substituents are numbered to provide the lowest possible locants.
The molecule consists of a six-membered cyclohexane ring with:
The full IUPAC name reflects this arrangement: (2S,5R)-2-isopropyl-5-methylcyclohexanone.
The carbon skeleton of Cyclohexanone, 2-methyl-5-(1-methylethyl)- adopts a chair conformation, with substituents occupying either axial or equatorial positions. Key structural features include:
The ketone group at C1 imposes planar geometry, while the cyclohexane ring allows for conformational flexibility. This structural arrangement contributes to the compound’s minty aroma and bioactivity.
Cyclohexanone, 2-methyl-5-(1-methylethyl)- is commonly referred to by two trivial names: menthone and p-Menthane-3-one.
| Trivial Name | Key Features | CAS Number |
|---|---|---|
| Menthone | Encompasses all stereoisomers; trans (l-menthone) is predominant in nature | 89-80-5 |
| p-Menthane-3-one | Reflects numbering where the ketone is at position 3 of the p-menthane backbone | 10458-14-7 |
Menthone is a broader term that includes stereoisomers such as l-menthone (trans) and d-isomenthone (cis). p-Menthane-3-one emphasizes the p-menthane backbone, a structural classification for monoterpenoids derived from cyclohexane.
Irritant